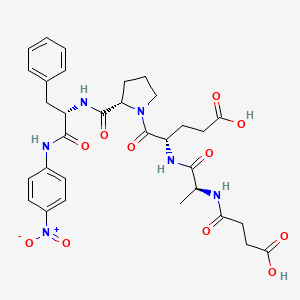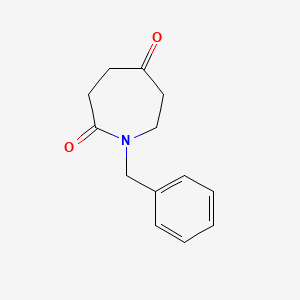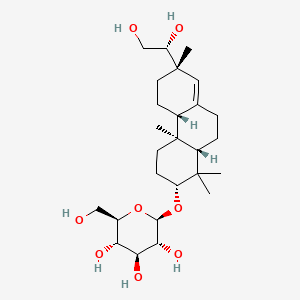
达鲁托苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
达鲁托苷具有广泛的科学研究应用,包括:
化学: 它被用作研究天然产物及其衍生物的化学行为的模型化合物。
生物学: 达鲁托苷的再生特性使其在组织工程和再生医学中具有价值。
作用机制
达鲁托苷通过多个分子靶点和途径发挥作用。 达鲁托苷通过促进胶原蛋白基质的生长和增强皮肤微循环来刺激组织再生 . 此外,达鲁托苷调节氨基酸代谢、糖代谢、脂肪酸代谢和能量代谢 . 达鲁托苷还抑制氧化应激和炎症反应,有助于其抗炎特性 .
准备方法
合成路线和反应条件: 达鲁托苷可以通过多种化学方法合成。一种方法是从豨莶的原料中用乙醇提取。 该工艺包括粉碎原料,用乙醇进行回流提取,然后浓缩提取物 . 浓缩液用大孔树脂吸附,然后用乙醇洗脱,减压浓缩得到最终产品 .
工业生产方法: 达鲁托苷的工业生产涉及大规模提取技术。 将植物原料进行乙醇提取,然后用大孔树脂和高速逆流色谱进行纯化 . 该方法可确保高效、大规模制备能力和较短的生产周期 .
化学反应分析
反应类型: 达鲁托苷会发生多种化学反应,包括氧化、还原和取代反应。这些反应对于修饰其结构和增强其性能至关重要。
常用试剂和条件:
氧化: 可以用高锰酸钾或过氧化氢等常见的氧化剂氧化达鲁托苷。
还原: 可以用硼氢化钠或氢化铝锂等还原剂还原达鲁托苷。
取代: 可以用氢氧化钠或碳酸钾等试剂进行亲核取代反应。
主要生成物: 这些反应生成的主要产物包括各种具有增强生物活性和改善稳定性的达鲁托苷衍生物。
相似化合物的比较
达鲁托苷常与其他类似化合物,如积雪草中的积雪草酸进行比较。 两种化合物都具有三萜结构,并以其伤口愈合和刺激胶原蛋白的特性而闻名 . 达鲁托苷独特之处在于其能够更有效地增强皮肤微循环和减少炎症 .
类似化合物:
- 积雪草酸
- 积雪草苷
- 积雪草素
达鲁托苷独特的再生、抗炎和刺激胶原蛋白的特性组合使其成为各种科学和工业应用中的一种有价值的化合物。
属性
CAS 编号 |
59219-65-7 |
|---|---|
分子式 |
C26H44O8 |
分子量 |
484.6 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R)-2-[[(4aS,4bS,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,4a,7,9-tetramethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-13-9-17-14(2)18(33-24-23(32)22(31)21(30)19(11-27)34-24)6-8-26(17,4)16-5-7-25(3,10-15(13)16)20(29)12-28/h10,13-14,16-24,27-32H,5-9,11-12H2,1-4H3/t13?,14?,16-,17+,18?,19-,20+,21-,22+,23-,24?,25+,26-/m1/s1 |
InChI 键 |
OJRJAOXVGPMJAP-XOQGPCJVSA-N |
手性 SMILES |
CC1C[C@H]2C(C(CC[C@@]2([C@H]3C1=C[C@@](CC3)(C)[C@H](CO)O)C)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
规范 SMILES |
CC1CC2C(C(CCC2(C3C1=CC(CC3)(C)C(CO)O)C)OC4C(C(C(C(O4)CO)O)O)O)C |
同义词 |
Darutin; Darutigenol 3-β-D-glucoside |
产品来源 |
United States |
Q1: What is Darutoside and where is it found?
A1: Darutoside is a diterpenoid compound primarily found in the Siegesbeckia genus of plants, particularly Siegesbeckia glabrescens and Siegesbeckia orientalis. [, ] These plants have a history of use in traditional medicine. []
Q2: What is the molecular formula and weight of Darutoside?
A2: While the provided research papers do not explicitly state the molecular formula and weight of Darutoside, they refer to its structure as ent-3α,15,16-trihydroxy pimarane 3,15-bis-(β-glucopyranoside). [] Based on this, the molecular formula is likely C36H60O16 and the molecular weight is 744.8 g/mol.
Q3: What are the key structural features of Darutoside?
A3: Darutoside is an ent-pimarane-type diterpenoid glucoside. [, ] Its structure features a pimarane skeleton with a glucose moiety attached at the C-3 hydroxyl group. [, ]
Q4: What analytical methods are commonly used to identify and quantify Darutoside?
A4: Several analytical techniques are employed for Darutoside analysis, including:
- High-Performance Liquid Chromatography (HPLC): This method is widely used to separate, identify, and quantify Darutoside in plant extracts and biological samples. [, , ] Various detectors can be coupled with HPLC, such as ultraviolet (UV) detectors [] and diode array detectors (PDA). [, ]
- High-Performance Thin Layer Chromatography (HPTLC): This technique offers a rapid and efficient way to separate and identify Darutoside. [] It can be combined with mass spectrometry (MS) for further structural characterization. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. It's valuable for identifying and quantifying Darutoside and its metabolites in complex biological matrices. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about Darutoside, including the arrangement of atoms and stereochemistry. []
Q5: What are the pharmacological effects of Darutoside?
A5: Darutoside exhibits several pharmacological activities, including:
- Anti-inflammatory activity: Research suggests that Darutoside possesses significant anti-inflammatory effects. [, ] Studies show it can regulate the expression of inflammatory mediators and modulate inflammatory pathways. [, ]
- Analgesic activity: Darutoside has been reported to possess analgesic properties, potentially contributing to its traditional use for pain relief. []
- Anti-fertility activity: Studies have shown that Darutoside can terminate early pregnancy in experimental rat models. []
Q6: What are the potential mechanisms of action of Darutoside's anti-inflammatory effects?
A6: While the precise mechanism is still under investigation, research suggests several potential pathways:
- Modulation of Immune System Response: Darutoside may influence the immune response to reduce inflammation. []
- Inhibition of Oxidative Stress: It might exert antioxidant effects to protect against inflammation-induced oxidative damage. []
- Regulation of Inflammatory Mediators: Darutoside could modulate the production or activity of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. []
- Activation of PPARγ: Research indicates that Darutoside and other diterpenoids from Siegesbeckia pubescens can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory properties. []
Q7: How does Darutoside affect metabolic pathways?
A7: Metabolomics studies indicate that Darutoside treatment influences several metabolic pathways:
- Amino Acid Metabolism: Darutoside can alter the levels of various amino acids, suggesting its involvement in amino acid synthesis and breakdown. []
- Sugar Metabolism: It appears to impact glucose metabolism and energy production pathways. []
- Fatty Acid Metabolism: Darutoside may affect fatty acid synthesis and utilization. []
- Purine Metabolism: Notably, Darutoside can downregulate uric acid levels, which is relevant to its potential in treating gout. []
Q8: What is the significance of Darutoside's impact on uric acid levels?
A8: Gout is characterized by the buildup of uric acid crystals in joints, leading to inflammation and pain. Darutoside's ability to lower uric acid levels suggests its potential as a therapeutic agent for gouty arthritis. [] This finding supports its traditional use for treating inflammatory conditions.
Q9: Has Darutoside been investigated in any animal models of disease?
A9: Yes, research has explored Darutoside's effects in animal models:
- Acute Gouty Arthritis: In a rat model, Darutoside demonstrated protective effects against acute gouty arthritis, supporting its potential as a treatment option. []
- Perioperative Neurocognitive Disorders (PND): A study found that a fraction from Sigesbeckia orientalis containing Darutoside showed promise in ameliorating PND in a mouse model. This fraction reduced neuroinflammation and improved cognitive function after surgery. []
Q10: Are there any studies investigating the structure-activity relationship (SAR) of Darutoside?
A10: While the provided research doesn't directly investigate the SAR of Darutoside, one study explored the PPARγ agonist activity of several diterpenoids from Siegesbeckia pubescens, including Darutoside. [] This suggests that the pimarane skeleton and specific functional groups on Darutoside might be essential for its biological activities. Further SAR studies would be valuable to understand the relationship between its structure and diverse pharmacological effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


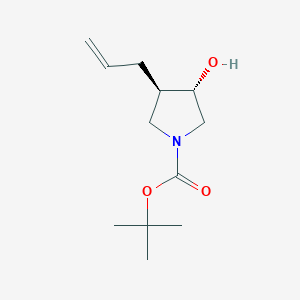
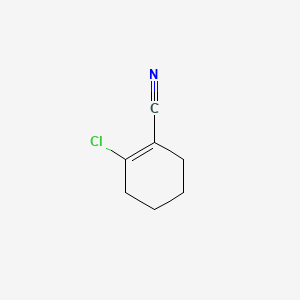
![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)
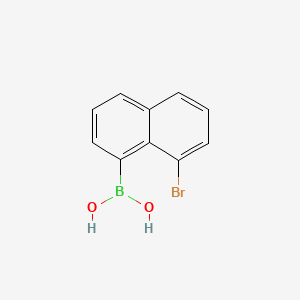

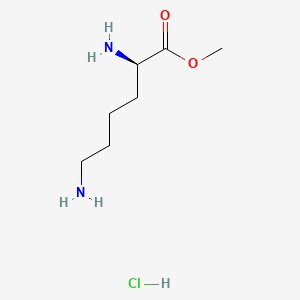

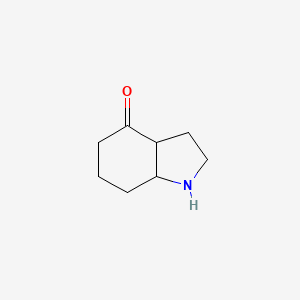
![IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)-](/img/structure/B600113.png)
